molecular formula C10H10F2O2 B13228222 2,2-Difluoro-1-(2-methoxy-4-methylphenyl)ethan-1-one

2,2-Difluoro-1-(2-methoxy-4-methylphenyl)ethan-1-one

Cat. No.: B13228222
M. Wt: 200.18 g/mol
InChI Key: BMCRTPVDWIONHD-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-methoxy-4-methylphenyl)ethan-1-one: is an organic compound with the molecular formula C10H10F2O2 It is a fluorinated ketone, characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(2-methoxy-4-methylphenyl)ethan-1-one typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 2-methoxy-4-methylbenzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2-methoxy-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(2-methoxy-4-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2-methoxy-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-(4-methoxy-phenyl)-ethanone: Similar structure but with the methoxy group in a different position.

    2-Bromo-2,2-difluoro-1-(4-methylpiperidin-1-yl)ethan-1-one: Contains a bromine atom and a piperidine ring, offering different chemical properties.

Uniqueness

2,2-Difluoro-1-(2-methoxy-4-methylphenyl)ethan-1-one is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and potential applications. The presence of two fluorine atoms also imparts distinct properties, such as increased stability and potential biological activity.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-1-(2-methoxy-4-methylphenyl)ethanone

InChI

InChI=1S/C10H10F2O2/c1-6-3-4-7(8(5-6)14-2)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

BMCRTPVDWIONHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(F)F)OC

Origin of Product

United States

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